molecular formula C11H8N2O2 B13513067 7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No.: B13513067
M. Wt: 200.19 g/mol
InChI Key: VNKUBOHHHIQQMM-UHFFFAOYSA-N
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Description

7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2O2 It is known for its unique structure, which includes a methoxy group, a carbonitrile group, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-methoxy-1-tetralone with cyanogen bromide in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline
  • Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Uniqueness

7-Methoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

7-methoxy-1-oxo-2H-isoquinoline-4-carbonitrile

InChI

InChI=1S/C11H8N2O2/c1-15-8-2-3-9-7(5-12)6-13-11(14)10(9)4-8/h2-4,6H,1H3,(H,13,14)

InChI Key

VNKUBOHHHIQQMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CNC2=O)C#N

Origin of Product

United States

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